2,2-Diphenylacetic acid (4-morpholinobutyl) ester hydrochloride
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Overview
Description
2,2-Diphenylacetic acid (4-morpholinobutyl) ester hydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities. The compound consists of a 2,2-diphenylacetic acid moiety esterified with a 4-morpholinobutyl group, and it is commonly available in its hydrochloride salt form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenylacetic acid (4-morpholinobutyl) ester hydrochloride typically involves the esterification of 2,2-diphenylacetic acid with 4-morpholinobutanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of automated systems and advanced purification techniques ensures the consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Diphenylacetic acid (4-morpholinobutyl) ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
2,2-Diphenylacetic acid (4-morpholinobutyl) ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Diphenylacetic acid (4-morpholinobutyl) ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2-Diphenylacetic acid: A parent compound with similar structural features but lacking the esterified morpholinobutyl group.
Diphenylmethane derivatives: Compounds with two phenyl groups attached to a central carbon atom, sharing some structural similarities.
Uniqueness
2,2-Diphenylacetic acid (4-morpholinobutyl) ester hydrochloride is unique due to the presence of the morpholinobutyl ester group, which imparts distinct chemical and biological properties
Properties
CAS No. |
66902-44-1 |
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Molecular Formula |
C22H28ClNO3 |
Molecular Weight |
389.9 g/mol |
IUPAC Name |
4-morpholin-4-ium-4-ylbutyl 2,2-diphenylacetate;chloride |
InChI |
InChI=1S/C22H27NO3.ClH/c24-22(26-16-8-7-13-23-14-17-25-18-15-23)21(19-9-3-1-4-10-19)20-11-5-2-6-12-20;/h1-6,9-12,21H,7-8,13-18H2;1H |
InChI Key |
HRWCRONDBQGTNE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC[NH+]1CCCCOC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
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